molecular formula C11H20O2 B1435244 ethyl (4E,6RS)-6-methyl-4-octenoate CAS No. 179617-49-3

ethyl (4E,6RS)-6-methyl-4-octenoate

Cat. No. B1435244
CAS RN: 179617-49-3
M. Wt: 184.27 g/mol
InChI Key: WIDBRKDALFFOQL-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4E,6RS)-6-methyl-4-octenoate, also known as ethyl hexanoate, is a fatty acid ester found in a variety of foods and beverages, such as wine, beer, and fruit juices. It is a colorless liquid with a sweet, fruity odor and a slightly bitter taste. This ester has been studied for its potential uses in food and beverage production, as well as its biochemical and physiological effects.

Scientific Research Applications

Ethyl (4E,6RS)-6-methyl (4E,6RS)-6-methyl-4-octenoate-4-octenoate is used in a variety of scientific research applications, such as the study of its biochemical and physiological effects, as well as its potential use in food and beverage production. It has been studied for its ability to act as a flavor enhancer, as a preservative, and for its potential to act as an antioxidant.

Mechanism of Action

Ethyl (4E,6RS)-6-methyl (4E,6RS)-6-methyl-4-octenoate-4-octenoate is believed to act as a flavor enhancer through its ability to interact with certain receptors on the tongue, which can enhance the perception of certain flavors. It is also believed to act as an antioxidant by scavenging free radicals that can cause oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl (4E,6RS)-6-methyl-4-octenoate (4E,6RS)-6-methyl (4E,6RS)-6-methyl-4-octenoate-4-octenoate have been studied in both in vitro and in vivo studies. It has been found to act as an antioxidant, to reduce inflammation, and to have anti-cancer properties. In addition, it has been found to have an anti-microbial effect and to act as a flavor enhancer.

Advantages and Limitations for Lab Experiments

The primary advantage of using ethyl (4E,6RS)-6-methyl-4-octenoate (4E,6RS)-6-methyl (4E,6RS)-6-methyl-4-octenoate-4-octenoate in lab experiments is its low cost and availability. Additionally, it is relatively easy to synthesize, and its biochemical and physiological effects have been well-studied. The primary limitation of using ethyl (4E,6RS)-6-methyl-4-octenoate hexanoate in lab experiments is that it is not approved for human consumption, so its use in food and beverage production is limited.

Future Directions

Future research into ethyl (4E,6RS)-6-methyl-4-octenoate (4E,6RS)-6-methyl (4E,6RS)-6-methyl-4-octenoate-4-octenoate could focus on its potential applications in food and beverage production, as well as its potential use as a preservative or flavor enhancer. Additionally, further research into its biochemical and physiological effects could be beneficial, as well as its potential use as an antioxidant or anti-inflammatory agent. Finally, research into its potential toxicity, as well as its potential side effects, could be beneficial.

properties

IUPAC Name

ethyl (E)-6-methyloct-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-10(3)8-6-7-9-11(12)13-5-2/h6,8,10H,4-5,7,9H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDBRKDALFFOQL-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)/C=C/CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (4E,6RS)-6-methyl-4-octenoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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